3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride
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Overview
Description
3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a prop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-tert-butylphenylacetylene and propargylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the amine, facilitating the nucleophilic attack on the alkyne.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted amines or other derivatives.
Scientific Research Applications
3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-tert-butylphenyl)prop-2-yn-1-amine
- 3-(3-tert-butylphenyl)prop-2-yn-1-ol
- 3-(3-tert-butylphenyl)prop-2-yn-1-thiol
Uniqueness
3-(3-tert-butylphenyl)prop-2-yn-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both a tert-butyl group and a prop-2-yn-1-amine moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2763749-69-3 |
---|---|
Molecular Formula |
C13H18ClN |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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